Dihydrogen hexahydroxoplatinate(IV) (H2Pt(OH)6, CAS 51850-20-5), also known as hexahydroxyplatinic acid, is a specialized, high-purity platinum(IV) coordination complex utilized primarily as a premium precursor for supported catalysts and electrocatalysts. Unlike standard platinum salts, it is entirely free of halogens and nitrates, decomposing cleanly to pure platinum or platinum dioxide at low temperatures. Its unique solubility profile—readily dissolving in dilute alkaline or amine solutions to form stable, water-soluble complexes—makes it highly processable for aqueous impregnation and electrodeposition workflows. For industrial buyers, the compound's primary value lies in its ability to generate ultra-highly dispersed platinum nanoparticles without introducing corrosive or poisoning counterions into the final catalytic matrix.
Procurement teams often default to chloroplatinic acid (H2PtCl6) due to its lower initial cost, but this substitution introduces severe downstream liabilities in high-performance applications. Chloride residues act as potent catalyst poisons in proton exchange membrane (PEM) fuel cells and chemoselective hydrogenation reactions, significantly reducing the electrochemically active surface area (ECSA). Furthermore, the presence of PtClx species during thermal activation promotes severe platinum sintering at temperatures above 250 °C, destroying the nanoparticle dispersion. Attempting to substitute with organic-ligand precursors like Pt(acac)2 avoids halogens but necessitates volatile organic solvents or complex vapor-phase deposition. Dihydrogen hexahydroxoplatinate(IV) bridges this gap by enabling purely aqueous, low-temperature processing that guarantees zero chloride contamination and preserves sub-3-nanometer particle sizes [1].
During the thermal activation of supported catalysts, the choice of precursor dictates the onset temperature of metal agglomeration. Studies on silica-supported platinum demonstrate that residual PtClx species from chloroplatinic acid cause significant platinum sintering at temperatures exceeding 250 °C. In contrast, utilizing H2Pt(OH)6 allows for the complete decomposition and stabilization of highly dispersed platinum nanoparticles at temperatures below 150 °C [1].
| Evidence Dimension | Onset temperature of platinum sintering |
| Target Compound Data | Maintains high dispersion at <150 °C |
| Comparator Or Baseline | H2PtCl6 (Chloroplatinic acid) causes sintering at >250 °C |
| Quantified Difference | >100 °C reduction in required thermal activation temperature without agglomeration |
| Conditions | Thermal activation of Pt/SiO2 catalysts in reducing/oxidizing atmospheres |
Enables low-temperature calcination workflows, ensuring maximum active surface area and reducing energy costs during catalyst manufacturing.
Electrochemical deposition of platinum nanoparticles directly onto fuel cell electrodes is highly sensitive to precursor chemistry. Utilizing pulse potential deposition (PPD) from an H2Pt(OH)6 plating solution yields an average platinum particle size of 2.46 nm with a narrow distribution, entirely free from chloride-induced poisoning. Fuel cell electrodes manufactured using this precursor achieve more than twice the gravimetric power density of commercial baseline electrodes, while requiring less than 50% of the total platinum loading[1].
| Evidence Dimension | Electrode gravimetric power density and Pt loading |
| Target Compound Data | >2x gravimetric power with <50% Pt loading (2.46 nm avg particle size) |
| Comparator Or Baseline | Commercial baseline PEM fuel cell electrodes |
| Quantified Difference | >100% increase in gravimetric power alongside a >50% reduction in precious metal requirements |
| Conditions | Pulse potential deposition (PPD) on gas diffusion electrodes for PEM fuel cells |
Allows fuel cell manufacturers to drastically cut precious metal procurement costs while simultaneously boosting device power output.
For automotive and diesel exhaust catalysts, precursors must be highly water-soluble and devoid of corrosive ions. H2Pt(OH)6 reacts cleanly with aqueous ethanolamine to form the highly soluble complex (EA)2Pt(OH)6. This synthesis achieves yields exceeding 96% and allows for highly concentrated platinum solutions (100–200 mg/mL) where residual chloride and sodium impurities are strictly maintained below 100 ppm. Standard acidic precursors cannot achieve this without complex, yield-reducing ion-exchange steps [1].
| Evidence Dimension | Precursor formulation yield and impurity profile |
| Target Compound Data | >96% yield of (EA)2Pt(OH)6 with <100 ppm Cl/Na impurities |
| Comparator Or Baseline | Direct use of H2PtCl6 or complex multi-step ion exchange |
| Quantified Difference | Direct, one-step dissolution achieving ultra-low (<100 ppm) halogen levels at high Pt concentrations (100-200 mg/mL) |
| Conditions | Dissolution of Pt precursor in aqueous ethanolamine for washcoat preparation |
Provides a streamlined, high-yield manufacturing route for automotive catalyst washcoats that prevents halogen-induced degradation of the support material.
H2Pt(OH)6 is the optimal precursor for pulse potential deposition (PPD) of platinum onto carbon or gas diffusion layers. Its chloride-free nature prevents the poisoning of electrochemically active sites, enabling the production of sub-3 nm nanoparticles that halve precious metal loading requirements while doubling gravimetric power [1].
When solubilized with ethanolamine, this compound forms a highly concentrated, purely aqueous precursor ideal for impregnating monolithic catalyst supports. It is selected specifically to avoid the corrosive effects and high-temperature sintering associated with halogenated alternatives [2].
For fine chemical manufacturing requiring Pt/SiO2 or Pt/Al2O3 catalysts, H2Pt(OH)6 allows for thermal activation at temperatures below 150 °C. This prevents the agglomeration typically caused by PtClx species, ensuring maximum catalytic surface area for chemoselective hydrogenations [3].